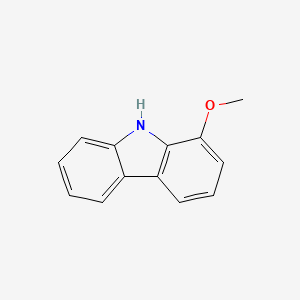
1-methoxy-9H-carbazole
Descripción general
Descripción
1-methoxy-9H-carbazole is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methoxy-9H-carbazole, a derivative of carbazole, has garnered attention in recent years due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a methoxy group attached to the carbazole ring system. This structural modification plays a crucial role in its biological activity. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that carbazole derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted by Surendiran et al. demonstrated that various carbazole derivatives showed moderate to good antibacterial activities against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound against different microorganisms can be quantified through MIC values. The following table summarizes MIC values from relevant studies:
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 25 | |
| S. aureus | 20 | ||
| Candida albicans | 15 | ||
| Bacillus subtilis | 30 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of the p53 pathway, which is crucial for tumor suppression .
Case Study: Melanoma Treatment
A notable study evaluated the effects of a related carbazole derivative on melanoma cells. It was found that this compound selectively inhibited the growth of melanoma cells while sparing normal melanocytes, suggesting a targeted anticancer strategy . The study highlighted the following findings:
- Mechanism : Induction of apoptosis via caspase activation.
- In Vivo Results : Significant reduction in tumor growth without affecting normal tissue.
- Potential Application : Development of new melanoma therapies based on this mechanism.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Propiedades
IUPAC Name |
1-methoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-12-8-4-6-10-9-5-2-3-7-11(9)14-13(10)12/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGUXGKVFBTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444693 | |
| Record name | 1-methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-87-0 | |
| Record name | 1-methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















